Quelamycin

Description

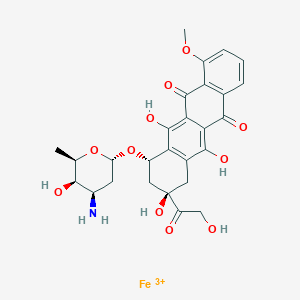

Historical Context and Derivation of Quelamycin from Doxorubicin (B1662922) Analogs

This compound is characterized as triferric doxorubicin, indicating its formation through the chelation of doxorubicin with three ferric ions at neutral pH. nih.govasianpubs.org This metallic complexation distinguishes it from the parent compound, doxorubicin. The rationale behind creating such metallic derivatives was rooted in the observation that doxorubicin possesses several potential metal ion binding sites, including the sugar amino groups, quinone-hydroquinone functionalities, and side-chain carbonyls. asianpubs.org The complexation sites in this compound are most likely two ferric ions chelated by four oxygens of the adriamycinone ring system, with the third ion coordinating to the amino sugar. asianpubs.org

Early research into this compound explored its properties compared to doxorubicin, with the hope that the metallic complexation would confer advantageous pharmacological characteristics. nih.govasianpubs.org

Significance in Preclinical Oncology Research and Development Paradigms

Preclinical studies play a crucial role in evaluating the potential of new drug candidates before they advance to clinical trials. td2inc.comusc.edu this compound has been investigated in preclinical settings to assess its antitumor activity and compare its profile to that of doxorubicin. Experimental studies have suggested that this compound might possess a better therapeutic index than doxorubicin and potentially reduced cardiotoxicity. nih.govasianpubs.org

Studies utilizing in vitro models, such as murine L5178Y cell lines, have been employed to screen the effectiveness of various antitumor drugs, including this compound, against both parent and drug-resistant cell lines. In one such study comparing the cytotoxic effects of various agents on 5-fluorouracil (B62378) (FUra)-resistant cells, this compound demonstrated marginal superiority against the resistant cells compared to the parent line. osti.govnih.gov This type of preclinical screening provides valuable insights into the potential activity of compounds against resistant cancer phenotypes. nih.gov

The development paradigm for this compound aligns with the broader efforts in oncology research to identify and develop anthracycline analogs that retain potent antitumor effects while mitigating the severe toxicities associated with earlier compounds. researchgate.net The focus on metallic complexation represents one strategy explored in this pursuit.

Overview of Academic Inquiry and Research Directions for this compound

Academic inquiry into this compound has encompassed various aspects, including its chemical speciation, interaction with biological membranes, and potential mechanisms of action. Speciation studies have been conducted to understand the forms in which this compound exists, particularly in the presence of metal ions and biological fluids. Research has indicated that the compound described as "this compound" (triferric adriamycin) might in fact be a mixture of Fe(HAd)₃ and polymeric ferric hydroxide (B78521). researchgate.netresearchgate.net

Studies have also investigated the interaction of this compound with lipid membranes, using models such as vesicles and supported bilayer lipid membranes. asianpubs.org These studies, employing techniques like UV-VIS absorption spectroscopy and electrochemical methods, aim to understand how this compound permeates or interacts with cellular membranes, which is crucial for its cellular uptake and activity. asianpubs.org For instance, fluorescence measurements have suggested that both doxorubicin and triferric doxorubicin (this compound) can insert into the bilayer membrane of vesicles. asianpubs.org Electrochemical studies comparing the penetration ability of doxorubicin and this compound into supported bilayer lipid membranes have also been conducted. asianpubs.org

Further academic research directions for this compound and similar metallic anthracycline derivatives could involve more detailed investigations into their exact molecular structures in various biological environments, their stability, and their release mechanisms from delivery systems. Understanding the precise nature of the complex and its behavior at the cellular level is critical for assessing its therapeutic potential and guiding the development of improved formulations or analogs. The concept of "Pre-Chelates," which emerged from the development of this compound, suggests a broader area of inquiry into the design of molecules where metals are embraced rather than simply linked, potentially offering new avenues in medicinal chemistry. researchgate.net

The following table summarizes some research findings related to this compound:

Note: This table is interactive and sortable by clicking on the column headers.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64719-39-7 |

|---|---|

Molecular Formula |

C27H29FeNO11+3 |

Molecular Weight |

599.4 g/mol |

IUPAC Name |

(7S,9R)-7-[(2S,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;iron(3+) |

InChI |

InChI=1S/C27H29NO11.Fe/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;+3/t10-,13-,15+,17-,22+,27-;/m1./s1 |

InChI Key |

AESVUZLWRXEGEX-DKCAWCKPSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Quelamycin

Synthetic Methodologies for Quelamycin Preparation

The synthesis of this compound primarily relies on the chelation reaction between doxorubicin (B1662922) and ferric ions. This process results in the formation of metal-drug complexes with distinct properties compared to the parent compound.

Chelation-Based Synthetic Approaches with Ferric Ions

This compound is synthesized by chelating doxorubicin with ferric ions, typically at a neutral pH asianpubs.org. Doxorubicin possesses several potential binding sites for metal ions, including the amino sugar moiety, the quinone-hydroquinone functionalities, and the side-chain carbonyl groups asianpubs.org. The complexation most likely involves two ferric ions chelated by four oxygen atoms within the adriamycinone ring system, while a third ferric ion coordinates to the amino sugar asianpubs.org. This chelation process is a fundamental approach for preparing metallic derivatives of anthracyclines like doxorubicin.

Considerations for Reaction Conditions and Stoichiometry in this compound Formation

The reaction conditions, particularly pH, play a crucial role in the formation of this compound. The synthesis is reported to occur at neutral pH asianpubs.org. Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is a critical consideration in coordination chemistry. While doxorubicin and daunorubicin (B1662515) (a related anthracycline) are reported to form well-defined species with Fe(III) with a 1:3 metal-to-ligand ratio (Fe(HAd)3 and Fe(HDr)3, where HAd and HDr represent half-deprotonated adriamycin and daunorubicin, respectively), this compound itself is described as a mixture nih.gov. The stability constant for the Fe(HAd)3 complex is reported as beta = (2.5 +/- 0.5) X 10^28 nih.gov. Precise control over the stoichiometry of ferric ions relative to doxorubicin and the reaction environment is essential to influence the composition of the resulting this compound mixture.

Analysis of this compound as a Complex Mixture of Iron-Doxorubicin Species

Research indicates that the compound referred to as "this compound," particularly the triferric adriamycin compound, is not a single discrete entity but rather a mixture. It has been shown to be a mixture of the Fe(HAd)3 complex and polymeric ferric hydroxide (B78521) nih.govresearchgate.net. This highlights the complexity of the synthetic outcome and the challenge in obtaining a single, pure metal-doxorubicin species under typical this compound synthesis conditions. The presence of polymeric ferric hydroxide suggests that under the reaction conditions, ferric ions can undergo hydrolysis and polymerization alongside the chelation with doxorubicin.

Spectroscopic and Computational Approaches to Structural Elucidation

Characterizing the structure of this compound and its component species requires the application of advanced analytical techniques, including both spectroscopic methods and computational modeling.

Computational Modeling of this compound's Molecular Architecture and Coordination Chemistry

Computational modeling techniques, such as Density Functional Theory (DFT), molecular mechanics, and quantum chemistry calculations, play a crucial role in understanding the molecular architecture and coordination chemistry of metal-ligand complexes, including those involving doxorubicin and iron dntb.gov.uaorientjchem.orguni-heidelberg.denih.govosti.gov. These methods can be used to predict optimized geometries, analyze electronic structures, calculate binding energies, and model the interactions between the metal ions and the doxorubicin molecule at a theoretical level researchgate.netorientjchem.org. Computational studies can complement experimental spectroscopic data, helping to validate proposed structures and provide deeper insights into the nature of the metal-ligand bonds and the stability of the complexes orientjchem.org. For example, computational strategies based on thermodynamic cycles have been used to predict and describe the chemical equilibrium between transition metal ions and doxorubicin researchgate.net.

Molecular and Cellular Mechanisms of Quelamycin Action

Quelamycin's Interaction with Cellular Iron Homeostasis

This compound, as a triferric derivative of doxorubicin (B1662922), directly engages with cellular iron, impacting its distribution and involvement in metabolic processes.

This compound is formed through the chelation of doxorubicin with ferric ions mdpi.comasianpubs.org. Doxorubicin, the parent compound, is known to chelate iron, with both ferrous (Fe²⁺) and ferric (Fe³⁺) forms binding to specific functional groups on its anthraquinone (B42736) moiety, particularly the quinone group at position five and the hydroxyl group at position six mdpi.com. These sites act as binding points by donating electrons mdpi.com. In this compound, this chelation is pre-established with three ferric ions asianpubs.org. The complexation sites likely involve four oxygen atoms from the adriamycinone ring system and the amino sugar asianpubs.org.

Studies have shown that despite the strong coordination to Fe(III) in the complex, the anthracycline moiety of this compound is still able to interact with DNA, potentially releasing the bound metal nih.gov. The stability constant for Fe(III)-adriamycin complexes is reported to be high, approximately 2.5 x 10²⁸ nih.gov. The chelation activity can be reversible under acidic pH conditions or in the presence of strong iron-binding compounds like transferrin and ferritin mdpi.comnih.gov.

The interaction of this compound with cellular iron can disrupt normal iron homeostasis. Anthracyclines, in general, can increase intracellular iron levels through interactions with iron regulatory proteins (IRPs) mdpi.comnih.gov. This can lead to the formation of anthracycline-iron adducts mdpi.comnih.gov.

Iron is a critical component in numerous cellular processes, including DNA synthesis, oxygen transport, and energy metabolism tandfonline.com. By altering iron availability and distribution through chelation and the formation of complexes, this compound can potentially impact these iron-dependent pathways. For instance, the anthracycline metabolite doxorubicinol (B1670906) has been suggested to interact with the [4Fe-4S] cluster of IRP-1, leading to iron release and irreversible inactivation of IRP-1 RNA-binding activity, which can disrupt iron metabolism tandfonline.com. While this specific mechanism is detailed for doxorubicinol, this compound's direct iron chelation suggests a similar potential to influence iron regulatory mechanisms.

Mechanisms of Iron Chelation and Intracellular Sequestration by this compound

Modulation of Intracellular Redox Balance and Oxidative Stress Responses

This compound's interaction with iron is closely linked to its effects on the cellular redox balance and the generation of reactive oxygen species.

Anthracyclines are known to induce apoptosis through the alteration of iron-dependent lipid peroxidation mdpi.comnih.gov. The formation of doxorubicin-Fe²⁺ and doxorubicin-Fe³⁺ adducts can lead to the accumulation of lipid-based reactive oxygen species (ROS) mdpi.comnih.gov. ROS are highly reactive chemicals, including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), formed from oxygen metabolism pitt.eduwikipedia.org.

While this compound is a pre-chelated ferric complex, its interaction with cellular components and potential for the release or cycling of iron could contribute to ROS generation. Anthracyclines can stimulate the generation of superoxide anions in a dose-dependent manner nih.govresearchgate.net. This process can involve the transfer of electrons from NADPH to the anthracycline quinone to form a semiquinone, which then reacts with oxygen to produce superoxide nih.govresearchgate.net. Superoxide can be converted to hydrogen peroxide by superoxide dismutase (SOD), and subsequently, through the iron-catalyzed Fenton reaction, to the highly reactive hydroxyl radical nih.govresearchgate.net.

This compound's structure, containing the anthraquinone moiety, suggests a potential for similar redox cycling and ROS production, although its pre-chelated state with ferric iron might influence the extent or mechanisms compared to free doxorubicin.

This compound has been reported to inhibit the free flow of electrons from NADH to oxygen molecules in cells mdpi.comnih.gov. This suggests an interference with the mitochondrial electron transport chain, a key site of cellular respiration and ATP production pitt.eduwikipedia.org. Inhibition of electron flow can lead to the accumulation of electrons and their aberrant transfer to oxygen, contributing to the generation of superoxide radicals nih.govresearchgate.net.

Studies comparing Fe(III)-adriamycin complexes (related to this compound) with free adriamycin have shown that the complex does not catalyze the flow of electrons from NADH to molecular oxygen through NADH dehydrogenase nih.gov. This indicates a direct impact on specific components of the electron transport system nih.gov. Interference with cellular respiration and electron transport can disrupt cellular energy production and contribute to the cytotoxic effects of this compound.

This compound-Induced Generation of Reactive Oxygen Species (ROS)

Subcellular Localization and Organelle-Specific Effects

The cellular effects of this compound are also dependent on its distribution within the cell and its interactions with specific organelles. While detailed studies specifically on this compound's subcellular localization are limited in the provided results, information on its parent compound, doxorubicin, offers insights into potential distribution patterns.

Anthracyclines like doxorubicin are known to accumulate in various cellular compartments, including the nucleus and mitochondria mdpi.comnih.govresearchgate.net. Doxorubicin's localization in the mitochondria allows it to interact with the inner mitochondrial membrane, potentially leading to mitochondrial dysfunction mdpi.comnih.gov. Mitochondria are significant sites of ROS production and are highly susceptible to oxidative damage mdpi.comnih.govpitt.edu.

This compound, being a metallic derivative of doxorubicin, may exhibit altered subcellular distribution compared to the parent compound due to its increased size and charge from the chelated iron. Studies on the insertion of this compound into bilayer lipid membranes suggest it can interact with and insert into lipid membranes asianpubs.orgresearchgate.net. This interaction with membranes could influence its uptake and distribution within the cell, potentially affecting its accumulation in organelles like mitochondria or the nucleus.

Mitochondrial Accumulation and Resultant Functional Perturbations

The accumulation of doxorubicin in mitochondria is significantly higher than in the cytosol, contributing to doxorubicin-induced mitochondrial impairment nih.gov. This impairment can lead to increased production of reactive oxygen species (ROS), a key characteristic of mitochondrial dysfunction nih.govnih.gov. The increased ROS levels can cause oxidative damage to cellular organelles and membranes, ultimately inducing cell death nih.gov. Doxorubicin stimulates the generation of superoxide anions in a dose-dependent manner nih.gov. While direct data on this compound's specific accumulation levels in mitochondria is limited in the search results, its nature as a doxorubicin derivative suggests a similar propensity for mitochondrial targeting. The interaction of doxorubicin with the inner mitochondrial membrane due to lipid peroxidation can lead to the formation of lipid aglycones that are difficult to diffuse out, further contributing to mitochondrial dysfunction nih.gov.

Impact on Mitochondrial Dynamics and Filamentation as a Molecular Target

Mitochondrial dysfunction can involve alterations in mitochondrial dynamics, including changes in membrane potential and morphology nih.gov. While the search results specifically mention mitochondrial filamentation as a potential new molecular target in cancer therapy and discuss methods for studying it, the direct impact of this compound on mitochondrial dynamics and filamentation is not explicitly detailed researchgate.netiosrjournals.org. However, the broader context of anthracycline activity suggests that compounds affecting mitochondrial function could potentially influence these processes nih.gov. Studies on other agents have shown that altered mitochondrial dynamics can contribute to mitochondrial dysfunction with detrimental consequences for the cell nih.gov.

Interaction with Biomolecular Targets and Signaling Cascades

This compound interacts with key biomolecules, particularly DNA, and influences critical cellular processes such as DNA replication, transcription, and cell cycle progression.

DNA Binding Characteristics and Intercalation Properties of this compound

This compound, as a ferric complex of adriamycin, retains the ability of anthracyclines to interact with DNA uni-greifswald.denih.gov. Anthracyclines exhibit a strong affinity for DNA by intercalating their aglycone moieties between base pairs, causing separation of the DNA strands nih.govnih.govmdpi.com. The sugar components are typically positioned in the minor groove of the DNA mdpi.com. Doxorubicin and daunorubicin (B1662515), related anthracyclines, preferentially bind to GC base pairs in both mitochondrial and nuclear DNA, forming hydrogen bonds between the hydroxyl group at the C-9 position of the aglycone and the N2 and N3 of guanine (B1146940) mdpi.com. This intercalation inhibits cellular DNA transcription, replication, recombination, and repair, leading to torsional stress mdpi.com. Studies have shown that despite strong coordination to Fe(III), anthracyclines like those in this compound are still able to intercalate between DNA base pairs, releasing the metal uni-greifswald.denih.gov.

Modulation of Topoisomerase Activity by this compound

Anthracyclines are known to interact with topoisomerase II (Topo II), an enzyme crucial for DNA disentanglement during replication and transcription mdpi.comresearchgate.net. They act as Topo II poisons, stabilizing the enzyme-DNA complex after the DNA strand is cleaved, thereby preventing the re-ligation of the breaks mdpi.com. This leads to the accumulation of DNA double-strand breaks, a major mechanism of action for doxorubicin-treated tumor cells uni-greifswald.de. The interaction with Topo II involves the intercalation of the anthracycline molecule into the DNA, altering its structure and decreasing the strand-passing activity of the enzyme uni-greifswald.de. This stabilization of DNA breaks by the anthracycline-topoisomerase-DNA quaternary complex induces irreversible DNA damage, genomic instability, and activation of DNA damage response pathways, ultimately leading to cell death mdpi.com. This compound, being a doxorubicin derivative, is also expected to modulate topoisomerase activity umanitoba.cagoogle.comgoogleapis.comoapi.intuky.edugoogle.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.com.nagoogle.comgoogle.com.

Influence on Cell Cycle Regulatory Proteins and Checkpoint Activation

Anthracyclines can disrupt the cell cycle nih.govkarger.comcapes.gov.brembopress.org. Treatment with doxorubicin has been shown to lead to the disruption of the replication process and cell cycle arrest mdpi.com. This occurs through mechanisms such as the formation of DNA adducts, which can block transcription and replication mdpi.com. The resulting DNA damage triggers cell cycle checkpoints, halting the progression through the cell cycle to allow for repair or initiate cell death pathways mdpi.com. While specific details on this compound's direct effects on individual cell cycle regulatory proteins and checkpoint activation are not extensively provided in the search results, its activity as a DNA-damaging agent and topoisomerase inhibitor strongly implies its involvement in cell cycle modulation, consistent with the known mechanisms of other anthracyclines.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

This compound and other anthracyclines are known to induce programmed cell death, including apoptosis and autophagy, in cancer cells nih.govuky.edugoogle.comgoogle.comgoogle.comgoogle.comresearchgate.net. Apoptosis, or programmed cell death, can be initiated through various pathways, including those triggered by DNA damage and mitochondrial dysfunction nih.govgoogle.comresearchgate.net. The accumulation of DNA double-strand breaks due to topoisomerase inhibition and DNA intercalation by anthracyclines activates apoptotic signaling cascades uni-greifswald.demdpi.com. Mitochondrial dysfunction, characterized by increased ROS production and altered membrane potential, also contributes to the induction of apoptosis nih.govnih.govresearchgate.net. Autophagy, a cellular process involving the degradation and recycling of cellular components, can also be modulated by anthracyclines nih.govgoogle.comgoogle.comresearchgate.net. While sometimes acting as a survival mechanism, autophagy can also contribute to cell death depending on the cellular context and the extent of damage google.comresearchgate.net. The induction of these programmed cell death pathways is a critical mechanism by which this compound exerts its antitumor activity.

Effects on Other Key Enzymes and Signaling Pathways (e.g., MAP Kinases, Purinosomes)

This compound, as an anthracycline antibiotic, has been explored in the context of its potential interactions with various cellular enzymes and signaling pathways beyond its primary mechanisms of action. While detailed, dedicated studies specifically elucidating this compound's precise effects on every key enzyme or signaling pathway are limited within the available information, its structural class and mentions in research highlight potential areas of influence, particularly concerning MAP kinases and purinosomes.

MAP kinases (MAPKs), such as ERK and p38 MAPK, are central components of signal transduction cascades that regulate critical cellular processes including proliferation, differentiation, and survival wikipedia.orgwikipedia.orgresearchgate.net. Dysregulation of MAPK pathways is frequently observed in various diseases, making them significant targets for therapeutic intervention wikipedia.orgwikipedia.orgguidetopharmacology.org. Anthracyclines, the class of drugs to which this compound belongs, including well-studied compounds like daunorubicin and doxorubicin, have been shown to activate MAPK pathways fishersci.ca. For instance, doxorubicin-induced cardiotoxicity has been linked to the activation of the p38 MAP kinase pathway fishersci.ca. This compound itself has been mentioned alongside other compounds like rodorubicin (B1680715) in discussions of therapeutic targets and their biological effects on growing cells, with some indication of potential involvement with the ERK pathway citeab.comfishersci.se. However, specific data detailing the direct impact of this compound on the activation status or components of distinct MAPK pathways (ERK, p38 MAPK, JNK, etc.) are not extensively described in the provided literature.

Purinosomes are multi-enzyme complexes that transiently assemble in the cytoplasm to facilitate the de novo synthesis of purine (B94841) nucleotides mims.comrsc.orgciteab.compharmakb.comnih.gov. This pathway is essential for cell growth and proliferation, particularly in rapidly dividing cells like cancer cells, positioning purinosomes as attractive therapeutic targets mims.comrsc.org. The assembly and activity of purinosomes can be influenced by cellular metabolic state and signaling pathways, including AMPK and mTOR rsc.orgciteab.com. This compound has been identified in the context of methods aimed at identifying molecules that regulate purinosome dynamics mims.com. This suggests a potential, albeit not fully characterized in the provided sources, interaction or influence of this compound on the formation, stability, or activity of purinosomes. The precise nature and consequences of this potential interaction, such as whether this compound promotes or disrupts purinosome assembly or affects the catalytic efficiency of the enzymes within the complex, require further dedicated investigation.

While the available information suggests potential links between this compound and its structural relatives with MAPK signaling and hints at a possible relationship with purinosome regulation, detailed research findings specifically on this compound's direct modulation of these pathways and associated enzymes are not comprehensively provided. Further studies are needed to fully elucidate the extent and mechanisms of this compound's effects on these key cellular components and signaling networks.

Preclinical Efficacy Studies and Pharmacological Characterization of Quelamycin

In Vitro Anticancer Efficacy Profiling

In vitro studies are fundamental in the initial assessment of a compound's anticancer potential. They provide controlled environments to evaluate the direct effects of Quelamycin on cancer cells.

Evaluation of Cytotoxicity Across Diverse Cancer Cell Lines

Cytotoxicity, the ability of a compound to induce cell death, is a primary measure of its potential anticancer activity. In vitro studies evaluate this compound's cytotoxicity across a range of cancer cell lines representing different tissue origins and genetic backgrounds. This broad profiling helps to identify which cancer types might be most sensitive to this compound treatment. Cytotoxicity assays typically involve exposing cancer cells to varying concentrations of this compound and measuring the proportion of viable cells after a defined incubation period.

Assessment of Cell Proliferation Inhibition Using Standardized Assays (e.g., MTT/MTS)

Beyond directly killing cells, an effective anticancer agent can also inhibit their proliferation. Standardized colorimetric assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays, are commonly used to quantify this effect. researchgate.netwindows.net These assays measure the metabolic activity of viable cells, which is proportional to the number of living, proliferating cells. researchgate.netwindows.net A decrease in metabolic activity in the presence of this compound, compared to untreated control cells, indicates inhibition of cell proliferation. researchgate.netwindows.net While widely used, it is important to note that MTT and MTS assays measure metabolic activity, which can be influenced by factors other than just cell number, and the clonogenic assay is considered a gold standard for cytotoxicity. researchgate.net

Mechanistic Studies in Cell Culture Models (e.g., DNA damage markers, ROS quantification)

Understanding the mechanism by which this compound exerts its effects is crucial for predicting its behavior in a biological system and identifying potential biomarkers of response. Mechanistic studies in cell culture models investigate the cellular pathways and targets affected by this compound. As an anthracycline, this compound is expected to interact with DNA. capes.gov.brmdpi.com Studies may assess DNA damage through various markers. google.comresearchgate.net Another common mechanism of action for anthracyclines involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage, including DNA damage. capes.gov.brmdpi.comgoogle.comresearchgate.net Quantification of ROS levels in this compound-treated cells can provide insights into the involvement of oxidative stress in its cytotoxic effects. capes.gov.brmdpi.comgoogle.comresearchgate.net

Application of Advanced In Vitro Models for Efficacy Prediction (e.g., 3D Spheroids, Organoids)

While 2D cell cultures are valuable for initial screening, advanced in vitro models like 3D spheroids and organoids offer a more physiologically relevant representation of the tumor microenvironment. frontiersin.orgnih.govcrownbio.comyoutube.comresearchgate.net Spheroids are simple aggregates of cells, while organoids are more complex 3D structures derived from stem cells or patient tissues that better mimic the architecture and function of the original tumor or organ. frontiersin.orgnih.govcrownbio.comyoutube.comresearchgate.net Using these models allows researchers to assess drug penetration, evaluate the effects of cell-cell and cell-matrix interactions on drug response, and potentially make more accurate predictions of efficacy in vivo. frontiersin.orgnih.govcrownbio.comyoutube.comresearchgate.net

In Vivo Efficacy Assessments in Relevant Animal Models

In vivo studies are a critical step in preclinical evaluation, moving from the controlled environment of cell culture to more complex living systems. These studies assess the efficacy of this compound in animal models of cancer.

Selection and Justification of Preclinical Animal Models for Oncology Research

The selection of appropriate animal models for preclinical oncology research is a crucial step that requires careful consideration and justification. itrlab.comresearchgate.netupenn.edunih.govaltex.org The goal is to choose models that best recapitulate the human disease in terms of biology, genetics, and response to therapy. itrlab.comresearchgate.netupenn.edunih.gov Common preclinical animal models in oncology include:

Xenograft models: Human cancer cells or tumor tissue are implanted into immunodeficient mice. nih.govchampionsoncology.com Cell-line derived xenografts (CDX) use established cancer cell lines, while patient-derived xenografts (PDX) use tissue directly from a patient's tumor, offering a potentially more clinically relevant model. nih.govchampionsoncology.com

Syngeneic models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. championsoncology.comprobiocdmo.com These models are useful for studying the interaction between the tumor and the immune system. championsoncology.comprobiocdmo.com

Genetically engineered mouse models (GEMMs): Mice are genetically modified to develop tumors similar to human cancers. nih.gov These models can closely mimic the genetic alterations and progression of human malignancies. nih.gov

Justification for model selection is based on factors such as the specific cancer type being studied, the intended mechanism of action of the compound, the physiological and pathological similarities between the model and human disease, and ethical considerations. itrlab.comresearchgate.netupenn.edunih.govaltex.org While no animal model perfectly replicates human cancer, using a combination of models and carefully justifying their relevance is essential for generating translatable preclinical data. itrlab.comresearchgate.netupenn.edunih.govaltex.org

Note: While the request asked for interactive data tables, the current format allows for static tables. Interactive features would typically be implemented in a dynamic web environment.

Evaluation of Tumor Growth Inhibition in Xenograft and Syngeneic Models

Structure Activity Relationship Sar and Rational Drug Design for Quelamycin Analogs

Elucidation of Key Structural Determinants for Quelamycin's Biological Activity

As a derivative of doxorubicin (B1662922), the biological activity of this compound is intrinsically linked to the structural features of the anthracycline core and the attached daunosamine (B1196630) sugar. nih.govctdbase.org While specific SAR studies directly focused solely on this compound are limited in the provided search results, insights can be drawn from the known mechanisms of action of anthracyclines and studies on related quinone derivatives.

Anthracyclines, including doxorubicin, exert their cytotoxic effects primarily through several mechanisms, including intercalation into DNA, inhibition of topoisomerase II, generation of reactive oxygen species, and binding to cellular membranes. The quinone moiety within the anthracycline structure is known to play a significant role in redox cycling and the generation of semiquinone radicals, which can lead to the formation of reactive oxygen species and subsequent DNA damage. researchgate.netresearchgate.net The sugar moiety (daunosamine) is also important for DNA binding and cellular uptake.

Chelation with ferric ions in this compound is a notable modification to the doxorubicin structure. This chelation is proposed to occur via specific functional groups on the doxorubicin molecule, potentially the 6-OH, 11-OH, and 3'-NH2 groups. This modification is hypothesized to influence the pharmacokinetic properties of the compound, such as its ability to cross the blood-brain barrier and its plasma half-life. Therefore, the presence and nature of the chelated metal ion, as well as the specific sites of chelation on the anthracycline core, are likely key structural determinants influencing this compound's biological profile.

Studies on other quinone derivatives have highlighted the importance of substituents on the quinone ring for activity. For instance, bromine substitution in the p-quinone ring has been found favorable for activity in some quinone-based compounds. researchgate.net Additionally, bulky groups attached to related ring systems can also influence activity. researchgate.net While these findings are not directly on this compound, they suggest that modifications to the quinone portion of the anthracycline structure in this compound analogs could significantly impact their biological activity.

Design Principles for Novel this compound Derivatives and Analogs

The design of novel this compound derivatives and analogs aims to improve efficacy, reduce toxicity, or alter pharmacokinetic properties. Based on the understanding of anthracycline SAR and the specific modifications in this compound, several design principles can be considered:

Modification of the Anthracycline Core: Alterations to the core tetracyclic structure of doxorubicin can impact DNA intercalation and topoisomerase II inhibition. Structure-activity relationship studies on various anthracycline analogs have shown that changes in hydroxylation patterns, additions to the rings, and modifications of the carbonyl groups can influence potency and spectrum of activity.

Alterations in Chelation: Given that this compound is a ferric chelate, designing analogs with different metal ions or modifying the chelating sites on the doxorubicin structure could lead to compounds with altered stability, solubility, and pharmacokinetic profiles. The nature of the metal ion and the strength of the chelation would likely influence the release of the active doxorubicin moiety at the target site.

Conjugation Strategies: Linking the this compound structure to targeting moieties, such as antibodies or peptides, represents a rational design approach to selectively deliver the cytotoxic agent to cancer cells, potentially increasing efficacy and reducing systemic toxicity. google.comgoogle.com

Synthesis of Hybrid Molecules: Combining the this compound structure or key pharmacophores with other cytotoxic or therapeutic agents could lead to novel compounds with synergistic effects or altered mechanisms of action.

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods play an increasingly important role in modern drug discovery and design, including the analysis of SAR and the rational design of analogs. uky.edunih.govresearchgate.netgoogle.com Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent approaches applicable to this compound and its potential derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR methods aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity. youtube.comwikipedia.orgresearchgate.netgoogleapis.comjustia.com By analyzing a set of this compound analogs or related anthracyclines with known activities, QSAR models can identify which structural features (e.g., electronic properties, lipophilicity, steric parameters) are most influential in determining potency. researchgate.netgoogleapis.com These models can then be used to predict the activity of newly designed compounds before they are synthesized and tested experimentally, thus guiding the design process. researchgate.netgoogleapis.com While specific QSAR studies solely on this compound were not prominently found in the search results, the principle is applicable to anthracycline derivatives, and studies on other quinone systems demonstrate the utility of QSAR in understanding the impact of substituents on activity. researchgate.net

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor or enzyme (protein target). researchgate.netuky.eduresearchgate.netgoogle.com For this compound and its analogs, molecular docking could be used to study their interactions with key biological targets such as DNA and topoisomerase II. By simulating the binding of different analogs to these targets, researchers can gain insights into the molecular basis of their activity and identify structural modifications that might improve binding affinity or alter the interaction profile. researchgate.netuky.eduresearchgate.net This information can then inform the rational design of new analogs with enhanced target engagement. uky.eduresearchgate.net Studies on other anthraquinones and related compounds have utilized molecular docking to investigate binding to proteins and DNA, demonstrating the relevance of this approach. researchgate.netresearchgate.net

These computational approaches, when integrated with experimental synthesis and biological testing, provide a powerful framework for understanding the SAR of this compound and guiding the rational design of novel and potentially more effective therapeutic agents.

Biosynthetic Context of Adriamycin and Semisynthetic Derivation of Quelamycin

Overview of Adriamycin Biosynthesis in Streptomyces peucetius

Adriamycin (doxorubicin, DXR) and its related precursor, daunorubicin (B1662515) (DNR), are anthracycline antibiotics produced by soil-dwelling actinobacteria, notably Streptomyces peucetius. mdpi.comwikipedia.org The biosynthesis of these compounds is a complex process involving a Type II polyketide synthase (PKS) pathway. wikipedia.org

The biosynthesis is generally understood to occur in four main steps: A. Formation of the Aglycone Moiety (ε-rhodomycinone): This initial step involves the assembly of the core anthracycline structure, the aglycone. mdpi.com A minimal PKS, consisting of a ketoacyl synthase (KSα), chain length factor (CLF or KSβ), and acyl carrier protein (ACP), catalyzes the condensation of precursor units (acetyl-CoA or propionyl-CoA and malonyl-CoA) to form a poly-β-keto thioester chain. wikipedia.orgnih.gov This chain undergoes folding, cyclization, and aromatization steps mediated by specific enzymes like ketoreductases (KR), aromatases (ARO), and cyclases (CYC) to yield the aglycone, such as ε-rhodomycinone. mdpi.comnih.govpnas.org B. Formation of the Sugar Moiety (Thymidine Diphosphate-L-Daunosamine): The biosynthesis of the deoxysugar, L-daunosamine, which is attached to the aglycone, occurs separately. This process starts from D-glucose-1-phosphate. mdpi.com C. Glycosylation of ε-Rhodomycinone: The activated sugar moiety, thymidine (B127349) diphosphate-L-daunosamine (dTDP-L-Daunosamine), is attached to the aglycone (ε-rhodomycinone) via a glycosidic bond catalyzed by a glycosyltransferase enzyme, such as DnrS, to form rhodomycin (B1170733) D. mdpi.comwikipedia.org D. Post-Polyketide Modifications: Following glycosylation, several tailoring reactions occur, including hydroxylations, methylations, and decarboxylations, to convert rhodomycin D into daunorubicin and subsequently into doxorubicin (B1662922). mdpi.com The conversion of daunorubicin to doxorubicin specifically involves a C-14 hydroxylation step. wikipedia.org The enzyme DoxA, a cytochrome P450 oxidase, is crucial for multiple oxidation steps in the biosynthesis of DNR/DXR, including the conversion of daunorubicin to doxorubicin. mdpi.comwikipedia.org

While several Streptomyces strains produce daunorubicin, doxorubicin production was initially observed in Streptomyces peucetius subspecies caesius ATCC 27952, a mutant strain derived from S. peucetius ATCC 29050. wikipedia.org However, under specific environmental conditions or through genetic modifications, other Streptomyces strains can also produce doxorubicin. wikipedia.org

Genetic and Enzymatic Regulation of Anthracycline Production Pathways

The biosynthesis of anthracyclines in Streptomyces is governed by biosynthetic gene clusters (BGCs). mdpi.comoup.com These clusters contain genes encoding the enzymes involved in the entire pathway, including the PKS components, sugar biosynthesis enzymes, glycosyltransferases, and tailoring enzymes like hydroxylases and methyltransferases. mdpi.comnih.gov

Regulation of anthracycline biosynthesis is complex and involves various genetic and enzymatic mechanisms. BGCs in Streptomyces often contain regulatory genes that control the expression of the biosynthetic genes. mdpi.comnih.govoup.com For instance, the snoA gene in Streptomyces nogalater is a regulatory gene that promotes the expression of genes involved in the early steps of anthracycline biosynthesis. nih.gov

Enzymatic regulation also plays a significant role. The activity of specific enzymes can be modulated, and some enzymes are involved in modifying or inactivating the produced metabolites, potentially as a mechanism to evade autotoxicity for the producing organism. mdpi.comoup.com For example, the dnrH gene in S. peucetius is thought to be involved in the glycosylation of the daunosamine (B1196630) sugar to form baumycin-like glycosides, which can prevent the formation of DNR/DXR. mdpi.com Similarly, the expression of the doxA gene can be downregulated by high concentrations of intracellular daunorubicin. mdpi.com

Genetic manipulation of these regulatory and enzymatic genes has been explored to enhance anthracycline production and generate novel derivatives. mdpi.comoup.comnih.gov Mutations in genes encoding enzymes that shunt precursors to less useful products, combined with overexpression of key enzymes like DoxA, have been shown to significantly increase doxorubicin yield. wikipedia.org

Semisynthetic Strategies for Derivatization of Biosynthetically Produced Adriamycin to Quelamycin

This compound is not a directly biosynthesized compound but rather a semisynthetic derivative of Adriamycin. mdpi.com The primary strategy for the derivation of this compound involves the chelation of biosynthetically produced Adriamycin with ferric iron (Fe(III)). mdpi.com

Adriamycin possesses a dihydroxy-anthraquinone nucleus (adriamycinone) linked to an amino sugar (daunosamine). asianpubs.org The 1,4-dihydroxy-anthraquinone moiety of Adriamycin can chelate metal ions. nih.gov this compound is described as a tri-ferric doxorubicin compound, indicating that three ferric ions are coordinated to the Adriamycin molecule. mdpi.com This chelation is reported to occur in the presence of Fe(III). mdpi.com

Research has shown that Adriamycin and daunorubicin form well-defined species with Fe(III), formulated as Fe(HAd)₃ and Fe(HDr)₃, respectively, where HAd and HDr represent the half-deprotonated anthraquinone (B42736) moiety. nih.gov These complexes are described as six-membered chelates. nih.gov The formation of the ferric complex of Adriamycin is a key step in the semisynthesis of this compound. scirp.org

While the exact detailed procedure for the semisynthetic conversion may vary, the core principle involves reacting biosynthetically produced Adriamycin with a source of ferric ions under controlled conditions to facilitate the chelation and formation of the stable tri-ferric complex. mdpi.comnih.gov Early studies suggested that the compound referred to as "this compound" might in fact be a mixture of the Fe(HAd)₃ complex and polymeric ferric hydroxide (B78521). nih.gov

The chelation with iron alters the properties of Adriamycin. For instance, the Fe(III)-Adriamycin complex (this compound) has been reported to be highly stable in certain biological environments and to inhibit the free flow of electrons from NADH to oxygen molecules in cells, unlike free Adriamycin. mdpi.comnih.gov This modification through semisynthesis results in a compound with distinct characteristics compared to its parent molecule.

Advanced Research Methodologies and Future Directions

Integration of Multi-Omics Technologies for Comprehensive Mechanism Elucidation

Multi-omics integration involves the combined analysis of diverse biological datasets, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a more holistic view of biological systems biorxiv.orgmetwarebio.com. This approach is valuable for understanding complex diseases like cancer and elucidating the mechanisms of therapeutic agents biorxiv.orggeneralmetabolics.comuchicago.edu. By correlating information across different omics layers, researchers can gain deeper insights into molecular pathways, regulatory mechanisms, and biological responses metwarebio.com. Pathway analysis is a crucial tool in multi-omics studies, helping to interpret the biological significance of integrated data by mapping molecules onto known biological pathways metwarebio.comresearchgate.net.

While multi-omics approaches are increasingly applied in cancer research and drug mechanism studies biorxiv.orggeneralmetabolics.com, the available literature does not extensively detail the application of comprehensive multi-omics technologies specifically to Quelamycin. Integrating data from genomic alterations, gene expression, protein profiles, and metabolic changes in response to this compound treatment could provide a more complete picture of its cellular effects, identify potential biomarkers of response or resistance, and uncover intricate network perturbations. The absence of widely reported multi-omics studies focused on this compound represents a significant area for future research to comprehensively elucidate its mechanism of action beyond traditional methods.

Development of Novel Preclinical Models for Enhanced Translational Research in this compound

Preclinical models, including cell-based assays and animal models, are fundamental for evaluating the efficacy and understanding the biological activity of therapeutic compounds like this compound. Animal models, such as those using rodents, are commonly employed in chemotherapy research to study various aspects, including potential side effects like chemotherapy-induced peripheral neuropathy (CIPN) nih.govresearchgate.netsnmjournals.org.

A systematic review of animal models for CIPN noted the use of this compound in one study, highlighting that while various chemotherapeutic agents are studied in different animal species and strains, the reporting on this compound in this specific context is limited compared to more widely studied drugs like paclitaxel (B517696) and cisplatin (B142131) nih.govresearchgate.net. This suggests that a comprehensive evaluation of this compound in a diverse range of preclinical models relevant to its potential therapeutic applications may not be extensively documented in broad reviews.

Furthermore, in vitro models, such as supported bilayer lipid membranes (s-BLM) and vesicles, have been utilized to investigate the interaction and insertion behavior of this compound into lipid membranes, providing insights into its interaction at the cellular surface level asianpubs.org. Studies using these mimetic model membranes, employing techniques like UV-Vis absorption spectroscopy and electrochemical methods, can help to understand the initial interactions of this compound with cell membranes asianpubs.org.

Developing and systematically evaluating novel preclinical models, including more complex in vitro systems, 3D cell cultures, and a wider array of in vivo models that better mimic human disease conditions and variability, could significantly enhance the translational relevance of this compound research. A more comprehensive reporting and comparison of this compound's effects across different model systems is crucial for advancing its preclinical assessment.

Exploration of Unconventional Synthetic Methodologies for this compound and its Derivatives

This compound is known as a metallic derivative of adriamycin (doxorubicin) asianpubs.org. The synthesis of anthracyclines, the class to which doxorubicin (B1662922) and thus this compound belong, traditionally involves fermentation by Streptomyces species, followed by potential chemical modifications to produce semi-synthetic derivatives mdpi.comnih.gov. The quest for derivatives with improved properties, such as reduced toxicity, has led to the exploration of various substitution reactions on the anthraquinone (B42736) moiety nih.gov.

While traditional and semi-synthetic routes are established for anthracyclines, the exploration of unconventional synthetic methodologies for this compound specifically is not widely detailed in the examined literature. Unconventional approaches in organic synthesis can involve novel catalysts, reaction conditions, or one-pot strategies to improve efficiency, yield, or environmental impact researchgate.netgoogle.com. For instance, the synthesis of other compounds like alpha-aminophosphonates has explored various catalysts and one-pot, three-component reactions researchgate.net.

One research note mentioned that the manufacture of this compound faced challenges related to determining the minimum fraction of free iron in the formulation, which impacted its production consideration by pharmaceutical companies scirp.org. This suggests complexities in the synthesis and formulation of the metallic complex itself. Exploring unconventional synthetic methods could potentially address such formulation challenges, improve the purity of the compound, or facilitate the creation of novel this compound derivatives with tailored properties. Research into solid-phase synthesis or other innovative chemical techniques, beyond standard solution-based approaches or biological fermentation modifications, could open new avenues for this compound production and derivative development.

Identification of Research Gaps and Emerging Areas in this compound Academic Inquiry

Academic inquiry into this compound has provided foundational knowledge, but several research gaps and emerging areas warrant further investigation to fully understand its potential and limitations. Identifying these gaps is crucial for directing future research efforts and expanding the knowledge base wjarr.comresearchgate.netnu.edu.

Based on the current literature, key research gaps and emerging areas for this compound include:

Comprehensive Mechanism Elucidation through Multi-Omics: While the general concept of multi-omics is powerful for understanding complex drug actions, specific detailed multi-omics studies on this compound are not readily apparent in broad searches. Future research should focus on applying integrated genomic, transcriptomic, proteomic, and metabolomic analyses to map the complete cellular response to this compound, identify key affected pathways, and discover potential biomarkers.

Systematic Evaluation in Diverse Preclinical Models: Although this compound has been included in some preclinical studies, a systematic and comprehensive evaluation across a wide range of relevant in vitro and in vivo models, particularly those that closely mimic human disease heterogeneity and complexity, appears to be an area requiring further focus. Detailed reporting and comparison of results across different model systems would enhance translational research.

Exploration of Novel Synthetic and Formulation Strategies: The challenges noted in the manufacturing and formulation of this compound, particularly concerning the metallic complex scirp.org, highlight a need for exploring unconventional or optimized synthetic methodologies. Research into innovative chemical synthesis techniques could lead to improved production methods, higher purity, and the development of novel derivatives with potentially better pharmacological profiles.

Detailed Structure-Activity Relationship Studies for Metallic Complex Variants: Given that this compound is a metallic derivative, a more in-depth understanding of how variations in the metallic complex structure or the specific metal ion influence its activity, stability, and interaction with biological targets is an important emerging area.

Addressing these research gaps through rigorous academic inquiry utilizing advanced methodologies will be essential for advancing the understanding of this compound and determining its future potential.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the molecular structure of Quelamycin?

- Methodological Answer : Use high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve stereochemistry and confirm functional groups. Pair this with mass spectrometry (MS) for molecular weight validation and X-ray crystallography for absolute configuration determination. Ensure purity via high-performance liquid chromatography (HPLC) with UV-vis and refractive index detectors .

- Data Validation : Cross-reference spectral data with synthetic intermediates or analogs in public databases (e.g., PubChem, Reaxys) to resolve ambiguities. Document all parameters (e.g., solvent, temperature) for reproducibility .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy against resistant bacterial strains?

- Experimental Design :

- Step 1 : Select bacterial strains with documented resistance profiles (e.g., methicillin-resistant Staphylococcus aureus (MRSA)) and include a positive control (e.g., vancomycin).

- Step 2 : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs), with triplicate measurements to account for variability.

- Step 3 : Incorporate time-kill kinetics studies to assess bactericidal vs. bacteriostatic activity .

Advanced Research Questions

Q. What strategies resolve contradictions in published data on this compound’s mechanism of action?

- Systematic Approach :

- Step 1 : Conduct a meta-analysis of studies reporting conflicting mechanisms (e.g., DNA intercalation vs. topoisomerase inhibition). Categorize discrepancies by experimental conditions (e.g., pH, ionic strength) .

- Step 2 : Perform in silico molecular docking simulations to compare this compound’s binding affinity for proposed targets (e.g., DNA vs. enzyme active sites). Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Step 3 : Use genetic knockout models (e.g., CRISPR-modified bacterial strains) to isolate target pathways .

Q. How can researchers integrate computational modeling with experimental data to optimize this compound’s pharmacokinetic profile?

- Methodological Framework :

- Step 1 : Build a quantitative structure-activity relationship (QSAR) model using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Train the model with existing bioavailability data .

- Step 2 : Validate predictions via in vivo pharmacokinetic studies in murine models, measuring plasma half-life, clearance, and tissue distribution.

- Step 3 : Iteratively refine the model by incorporating metabolic stability data from liver microsome assays .

Methodological Best Practices

Q. What criteria ensure rigorous reproducibility in this compound synthesis protocols?

- Key Guidelines :

- Document all synthetic intermediates with spectral data (NMR, MS) and chromatographic purity (≥95%).

- Provide detailed reaction conditions (e.g., catalyst loading, temperature gradients) in supplementary materials .

- Use inert atmosphere protocols for oxygen-sensitive steps and validate reproducibility across independent labs .

Q. How should researchers handle variability in biological assays when comparing this compound to legacy antibiotics?

- Standardization Steps :

- Calibrate equipment (e.g., microplate readers) daily using reference standards.

- Include internal controls in each assay batch to normalize inter-experimental variability.

- Apply statistical corrections (e.g., Bonferroni adjustment) for multiple comparisons .

Data Management & Reporting

Q. What metadata is critical for sharing this compound research data in public repositories?

- Essential Elements :

- Raw spectral files (NMR, MS) in open formats (e.g., JCAMP-DX).

- Experimental protocols adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Contextual annotations (e.g., bacterial strain lineage, solvent vendor/lot numbers) .

Conflict Resolution & Peer Review

Q. How can researchers address peer critiques about insufficient evidence for this compound’s novel mechanism?

- Response Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.